molecular formula C8H10N4S2 B1658656 1H-Imidazole, 2,2'-dithiobis[1-methyl- CAS No. 61747-29-3

1H-Imidazole, 2,2'-dithiobis[1-methyl-

Cat. No.: B1658656
CAS No.: 61747-29-3
M. Wt: 226.3 g/mol
InChI Key: VWGKCNYHKYTHBR-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-dithiobis[1-methyl-] is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

1H-Imidazole, 2,2’-dithiobis[1-methyl-] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with metalloproteins, where it can act as a ligand, binding to metal ions within the protein structure. This binding can alter the protein’s conformation and activity, leading to changes in its biochemical properties. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can interact with thiol-containing enzymes, forming disulfide bonds that can modulate enzyme activity and stability .

Cellular Effects

The effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can alter the phosphorylation status of key signaling proteins, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] exerts its effects through several mechanisms. One of the primary mechanisms is the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can bind to metal ions within metalloproteins, altering their conformation and function. This binding can also affect the redox state of the protein, influencing its activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is relatively stable under physiological conditions, but it can undergo degradation in the presence of reducing agents, leading to the formation of free thiols and imidazole derivatives. These degradation products can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the toxic effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] become pronounced, leading to cell death and tissue damage .

Metabolic Pathways

1H-Imidazole, 2,2’-dithiobis[1-methyl-] is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit or activate enzymes in the glycolytic pathway, affecting the levels of metabolites such as glucose and pyruvate. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can interact with enzymes in the oxidative phosphorylation pathway, influencing ATP production and cellular energy metabolism .

Transport and Distribution

The transport and distribution of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2,2’-dithiobis[1-methyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield α-aminoaldehydes .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound with a simpler structure.

    2-Methylimidazole: A methyl-substituted derivative.

    4,5-Diphenylimidazole: A more complex derivative with phenyl groups.

Uniqueness: 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is unique due to its dithiobis group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .

Properties

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGKCNYHKYTHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SSC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485777
Record name 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61747-29-3
Record name 1H-Imidazole, 2,2'-dithiobis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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